Cas no 882679-07-4 (Pyrido[2,3-d]pyrimidin-2-amine)
![Pyrido[2,3-d]pyrimidin-2-amine structure](https://www.kuujia.com/scimg/cas/882679-07-4x500.png)
Pyrido[2,3-d]pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[2,3-d]pyrimidin-2-amine
- 2-pyrido[2,3-d]pyrimidinamine
- J-524129
- aminopyrido[2,3-d]pyrimidine
- DTXSID70701234
- SCHEMBL5489083
- AKOS006307556
- AC7077
- 2-Aminopyrido[2,3-d]pyrimidine
- SY202565
- EN300-216756
- A842522
- C7H6N4
- 882679-07-4
- FPYGYIZVZZXXBO-UHFFFAOYSA-N
- MFCD11040206
-
- MDL: MFCD11040206
- Inchi: InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11)
- InChI Key: FPYGYIZVZZXXBO-UHFFFAOYSA-N
- SMILES: NC1=NC=C2C=CC=NC2=N1
Computed Properties
- Exact Mass: 146.05900
- Monoisotopic Mass: 146.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- Topological Polar Surface Area: 64.7Ų
- Surface Charge: 0
- XLogP3: 0.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 395.6±34.0 °C at 760 mmHg
- Flash Point: 221.7±12.9 °C
- PSA: 64.69000
- LogP: 1.18820
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Pyrido[2,3-d]pyrimidin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrido[2,3-d]pyrimidin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrido[2,3-d]pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2824-500MG |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 500MG |
¥ 3,359.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2824-10G |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 10g |
¥ 25,179.00 | 2023-04-13 | |
Chemenu | CM165068-1g |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-216756-5g |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 5g |
$3704.0 | 2023-09-16 | |
Aaron | AR008BFS-2.5g |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 2.5g |
$2602.00 | 2025-01-23 | |
Aaron | AR008BFS-10g |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 10g |
$9965.00 | 2025-01-23 | |
Aaron | AR008BFS-100mg |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 100mg |
$452.00 | 2025-03-20 | |
A2B Chem LLC | AD86972-1g |
Pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 1g |
$974.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2824-250mg |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 250mg |
¥2203.0 | 2024-04-16 | |
1PlusChem | 1P008B7G-50mg |
pyrido[2,3-d]pyrimidin-2-amine |
882679-07-4 | 95% | 50mg |
$267.00 | 2025-03-29 |
Pyrido[2,3-d]pyrimidin-2-amine Related Literature
-
Subarna Jyoti Kalita,Dibakar Chandra Deka,Hormi Mecadon RSC Adv. 2016 6 91320
Additional information on Pyrido[2,3-d]pyrimidin-2-amine
Recent Advances in Pyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-07-4) Research: A Comprehensive Review
Pyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-07-4) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This heterocyclic compound, characterized by its fused pyridine and pyrimidine rings, exhibits significant potential in modulating key signaling pathways involved in cell proliferation and survival. Recent studies have focused on its structural optimization and biological evaluation, revealing novel therapeutic applications and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Pyrido[2,3-d]pyrimidin-2-amine exhibit potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), with IC50 values in the low nanomolar range. The lead compound, bearing the CAS number 882679-07-4, showed remarkable selectivity over other kinases, suggesting its potential as a targeted therapy for non-small cell lung cancer (NSCLC) and breast cancer. Molecular docking studies revealed that the amine group at the 2-position forms critical hydrogen bonds with the hinge region of the kinase domain, while the pyrido[2,3-d]pyrimidine core contributes to hydrophobic interactions.
Further research has explored the compound's potential in overcoming drug resistance. A 2024 preprint in BioRxiv reported that 882679-07-4 derivatives effectively inhibited the T790M mutant form of EGFR, which is responsible for resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The study employed structure-activity relationship (SAR) analysis to identify key modifications that enhance binding affinity while maintaining favorable pharmacokinetic properties. Notably, the introduction of a fluorine atom at the 7-position significantly improved metabolic stability without compromising potency.
Beyond oncology, Pyrido[2,3-d]pyrimidin-2-amine derivatives have shown promise in inflammatory diseases. A recent patent application (WO2023124567) disclosed compounds based on this scaffold as potent JAK3 (Janus Kinase 3) inhibitors, with potential applications in autoimmune disorders such as rheumatoid arthritis and psoriasis. The 882679-07-4 core structure was found to occupy the ATP-binding pocket of JAK3 with high specificity, offering advantages over pan-JAK inhibitors in terms of reduced side effects.
Synthetic methodologies for Pyrido[2,3-d]pyrimidin-2-amine have also advanced significantly. A 2023 publication in Organic Letters described a novel one-pot synthesis route for 882679-07-4 derivatives using microwave-assisted cyclization, achieving yields of over 85% with excellent purity. This green chemistry approach reduces reaction times from hours to minutes and minimizes waste generation, addressing key challenges in scale-up production for preclinical studies.
In conclusion, recent research on Pyrido[2,3-d]pyrimidin-2-amine (882679-07-4) highlights its versatility as a privileged structure in drug discovery. The compound's ability to target multiple disease-relevant kinases, combined with improved synthetic accessibility, positions it as a valuable template for developing next-generation therapeutics. Future directions may include exploration of its applications in neurodegenerative diseases and infectious diseases, as well as further optimization of its drug-like properties through computational modeling and high-throughput screening approaches.
882679-07-4 (Pyrido[2,3-d]pyrimidin-2-amine) Related Products
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
